molecular formula C7H6N2S B1602908 6-(Methylthio)nicotinonitrile CAS No. 408350-80-1

6-(Methylthio)nicotinonitrile

Cat. No.: B1602908
CAS No.: 408350-80-1
M. Wt: 150.2 g/mol
InChI Key: COONHACHVMHEKN-UHFFFAOYSA-N
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Description

6-(Methylthio)nicotinonitrile is an organic compound with the molecular formula C7H6N2S and a molecular weight of 150.20 . It is part of the nicotinonitrile family, a class of pyridine derivatives known for their significant potential in medicinal chemistry and organic synthesis . As a building block, this compound provides researchers with a versatile scaffold that can be further functionalized to create more complex molecular architectures. Nicotinonitriles are frequently investigated as potential inhibitors for various enzymes. Recent studies have highlighted their promise in targeting enzymes such as α-glucosidase, tyrosinase, and urease, which are relevant in conditions like diabetes, skin pigmentation disorders, and gastric infections . The nitrile group itself is a key pharmacophore in modern drug design, often contributing to enhanced binding affinity and improved metabolic stability of drug candidates . Furthermore, related structural analogs, such as 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, are documented as valuable synthetic intermediates for constructing bicyclic and polycyclic heterocyclic systems, which are common structures in many biologically active molecules . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

CAS No.

408350-80-1

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2S/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3

InChI Key

COONHACHVMHEKN-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C=C1)C#N

Canonical SMILES

CSC1=NC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

The methylthio and nitrile groups in 6-(methylthio)nicotinonitrile are critical to its reactivity. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties/Applications References
This compound -SCH₃ (6), -CN (3) Intermediate for antiviral agents
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile -SCH₃ (2), -CF₃ (6) Enhanced lipophilicity for drug delivery
4,6-Diamino-2-(methylthio)nicotinonitrile -SCH₃ (2), -NH₂ (4,6) Improved solubility; antimicrobial
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile -SCH₃ (2), bromobenzofuran (6) Anticancer potential
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile -Cl (2), -CH₃ (4), -SCH₃ (6) Herbicidal activity

Key Observations :

  • Trifluoromethyl Substitution : The introduction of -CF₃ (as in ) increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates.
  • Amino Groups: 4,6-Diamino derivatives () exhibit superior water solubility, making them suitable for aqueous formulations.
  • Bromobenzofuran Hybrids : These derivatives () show potent cytotoxicity against cancer cell lines, attributed to the electron-withdrawing bromine atom.

Preparation Methods

Direct Methylation of 6-Mercaptonicotinonitrile Precursors

One of the most straightforward methods to prepare 6-(Methylthio)nicotinonitrile involves methylation of a mercapto (thiol) precursor at the 6-position of nicotinonitrile derivatives.

  • Procedure : Starting from 5-acetyl-6-mercaptonicotinonitrile or related thioxo-pyridine derivatives, methyl iodide is used as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate in ethanol solvent. The reaction typically proceeds under stirring at room temperature or mild reflux conditions until precipitation of the product occurs.

  • Example : A study reported the methylation of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in ethanol and sodium hydroxide, yielding 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile with a 74% yield and melting point 140–142 °C after recrystallization.

  • Reaction Scheme :

    $$
    \text{6-Mercaptonicotinonitrile derivative} + \text{CH}_3\text{I} \xrightarrow[\text{NaOH}]{\text{EtOH}} \text{this compound derivative}
    $$

  • Advantages : This method is relatively simple, uses readily available reagents, and provides good yields with straightforward purification.

Nucleophilic Substitution Using Halomethyl Derivatives

Another effective synthetic route involves nucleophilic substitution of halomethyl compounds with nicotinonitrile thiolates or related intermediates.

  • Methodology : The cyano intermediate (nicotinonitrile bearing a mercapto group) is reacted with bromomethyl or chloromethyl derivatives in polar aprotic solvents such as anhydrous dimethylformamide (DMF) or ethanol, in the presence of a tertiary amine base (e.g., triethylamine, diisopropylethylamine).

  • Typical Conditions : The reaction is carried out at room temperature or under gentle reflux and monitored by TLC or LC-MS until completion (1–18 hours).

  • Isolation : The product is precipitated by addition of water, followed by filtration and drying.

  • Research Example : A synthesis of 6-((2H-Tetrazol-5-yl)methylthio)-N-(4-fluorophenyl)nicotinamide involved preparation of the cyano intermediate by reaction with bromomethyl derivatives in DMF with tertiary amine bases, yielding the desired methylthio-substituted nicotinonitrile derivatives.

  • Advantages : This approach allows for the introduction of various alkyl or functionalized methylthio groups, facilitating the synthesis of diverse derivatives.

General Notes on Synthetic Strategies

  • Catalysts and Bases : The use of bases such as potassium carbonate or sodium hydroxide is common to deprotonate thiol groups, facilitating nucleophilic substitution or methylation.

  • Solvents : Ethanol is frequently used due to its ability to dissolve both organic substrates and inorganic bases, and its suitability for reflux conditions.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard analytical techniques to monitor reaction progress.

  • Purification : Crystallization from ethanol or precipitation by water addition are common purification methods, often followed by filtration and drying.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Product Yield Key Advantages Reference
1 6-Mercaptonicotinonitrile derivatives Methyl iodide, NaOH or K2CO3, EtOH, reflux or RT ~74% Simple methylation, good yield
2 Cyano intermediate (mercapto-pyridine) Bromomethyl/chloromethyl derivative, DMF or EtOH, tertiary amine base, RT to reflux Variable (high) Versatile substitution method
3 2-Methyl-5-ethylpyridine (oxidation precursor) HNO3, H2SO4, 140–225 °C, followed by esterification with alcohol ~69% (ester) High temperature oxidation route

Q & A

Q. What computational tools predict physicochemical properties for derivative optimization?

  • Methodological Answer : QSAR models in Schrödinger Suite correlate logP, solubility, and bioavailability with structural features (e.g., Hammett σ values for substituents). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .

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